N-(3-methyl-4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)propionamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-[3-(4-phenylpiperazin-1-yl)propylsulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c1-3-23(28)25-20-10-11-22(19(2)18-20)31(29,30)24-12-7-13-26-14-16-27(17-15-26)21-8-5-4-6-9-21/h4-6,8-11,18,24H,3,7,12-17H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQGPQSWCKCISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)propanamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. Inhibiting AChE can increase the level of acetylcholine in the brain, potentially improving cognitive function.
Mode of Action
N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)propanamide acts as an inhibitor of AChE . It binds to AChE, preventing the enzyme from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission. This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine. By inhibiting AChE, N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)propanamide may help to alleviate some of the cognitive symptoms associated with this condition.
Result of Action
The inhibition of AChE by N-(3-methyl-4-{[3-(4-phenylpiperazin-1-yl)propyl]sulfamoyl}phenyl)propanamide can lead to an increase in acetylcholine levels in the brain. This can potentially improve cognitive function, particularly in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine.
Biological Activity
N-(3-methyl-4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)propionamide, with the CAS number 1049525-66-7, is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique structure that includes a sulfamoyl group and a piperazine moiety, which are often associated with pharmacological effects. This article aims to explore the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
- Molecular Formula : C22H30N4O3S
- Molecular Weight : 430.6 g/mol
- CAS Number : 1049525-66-7
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist at certain dopamine receptors, particularly the D4 receptor, which is implicated in several neurological disorders .
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds with similar structural motifs can exhibit antidepressant effects by modulating neurotransmitter levels in the brain. The piperazine ring is particularly known for enhancing serotonin and dopamine transmission, which are crucial in mood regulation .
- Anticancer Potential : There is emerging evidence that compounds with sulfamoyl groups may possess anticancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells. This is particularly relevant in the context of glioblastoma and other aggressive cancers where dopamine receptors play a role .
- Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases such as Parkinson's disease .
Study 1: Dopamine D4 Receptor Antagonism
A study investigated the effects of various ligands on dopamine D4 receptors, revealing that certain derivatives similar to this compound exhibited high affinity for these receptors. This suggests potential applications in treating disorders linked to dopamine dysregulation, such as schizophrenia and ADHD .
Study 2: Anticancer Activity
In vitro studies have shown that related compounds can inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the sulfamoyl group enhances these effects by increasing the compound's solubility and bioavailability .
Study 3: Neuroprotective Mechanisms
Research on similar compounds has indicated their capability to protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in models of neurodegenerative diseases where oxidative stress is a significant contributor to neuronal death .
Comparison with Similar Compounds
Structural Analogues with Variations in the Piperazine Substituent
- N-(4-(N-(3-(4-Benzylpiperazin-1-yl)propyl)sulfamoyl)-2-chlorophenyl)acetamide (C4019): This analog replaces the 4-phenylpiperazine group with a 4-benzylpiperazine moiety. Additionally, the sulfamoyl group is attached to a 2-chlorophenyl ring, which may enhance electron-withdrawing effects and influence receptor binding .
- N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (Compound 15): Here, the sulfonamide is linked to a pyridine ring instead of a benzene ring. The phenylcarbamoyl group adds hydrogen-bonding capacity, which could affect pharmacokinetics .
Analogues with Modified Aromatic Rings
- Fluorine’s small size may reduce steric hindrance compared to the methyl group .
N-(4-(N-(3-Hydroxy-4-methylphenyl)sulfamoyl)phenyl)propionamide (CAS 1935806-12-4) :
The hydroxy group on the phenyl ring enables hydrogen bonding, which could enhance target interaction but may reduce bioavailability due to increased polarity. The methyl group at the 4-position mirrors the target compound’s 3-methyl substitution, suggesting similar steric effects .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Analogues
Structure-Activity Relationship (SAR) Insights
- Piperazine Modifications : The 4-phenylpiperazine group is critical for CNS activity, as seen in serotonin receptor ligands. Benzyl substitution (C4019) may shift selectivity toward other targets like kinases .
- Aromatic Ring Substitutions : Electron-withdrawing groups (e.g., Cl, F) enhance binding affinity in some cases, while methyl/hydroxy groups balance solubility and steric effects .
- Terminal Amide Groups: Propionamide (target compound) vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
